![molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4](/img/structure/B128779.png)

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

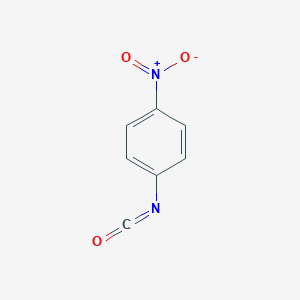

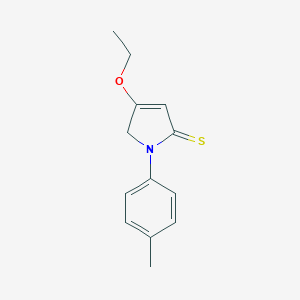

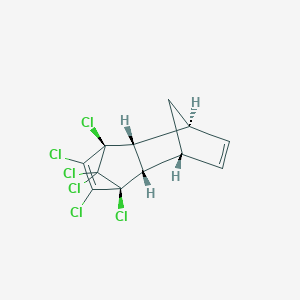

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3O . It has been used in various scientific studies, including those related to cancer research .

Synthesis Analysis

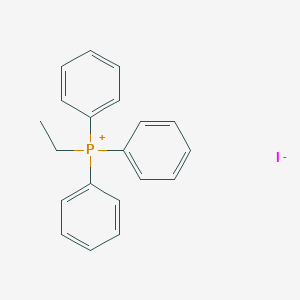

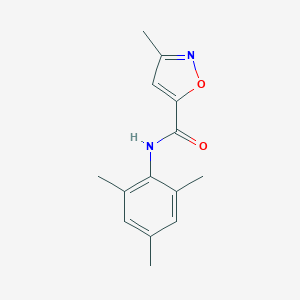

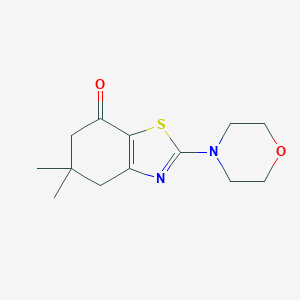

The synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine involves several steps. In one study, a yield of 71% was achieved as a yellow solid .Molecular Structure Analysis

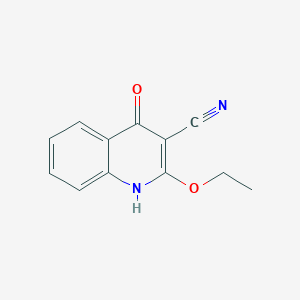

The molecular structure of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is characterized by various spectroscopic techniques. For instance, Infrared (IR) spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structure .Chemical Reactions Analysis

The chemical reactions involving 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are complex and can lead to various products. These reactions are often catalyzed by acids and can involve substitutions on the pyrrolopyrimidine ring .Physical And Chemical Properties Analysis

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a yellow solid with a melting point of 287-288 °C . Its molecular weight is 149.15 .Aplicaciones Científicas De Investigación

Anticancer Research

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: derivatives have shown promising results in anticancer studies. They have been synthesized to contain specific substituents that exhibit cytotoxic effects against various human cancer cell lines . For instance, certain derivatives have demonstrated significant activity against breast cancer cells (MCF7) and liver cancer cells (HePG2), suggesting their potential as therapeutic agents .

Pharmacology

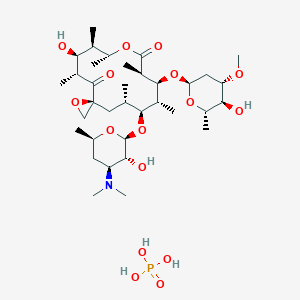

In the realm of pharmacology, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine has been identified as a core structure in the development of kinase inhibitors . These inhibitors can target multiple kinases involved in cancer progression, making them valuable for designing new anticancer drugs. The compound’s derivatives have shown inhibitory activity against enzymes like HPK1, which is crucial for T cell signaling .

Material Science

The compound’s derivatives are being explored for their role in material science, particularly in the synthesis of novel compounds with potential applications in various industries . The structural similarity of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine to purine makes it an attractive candidate for creating new materials with unique properties .

Agricultural Research

In agricultural research, derivatives of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are being studied for their potential as multi-targeted kinase inhibitors . These compounds could play a role in developing new pesticides or growth regulators that target specific enzymes in pests or plants .

Biochemistry

Biochemically, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for synthesizing compounds that can modulate biological pathways . Its derivatives have been evaluated as potential inhibitors of p21-activated kinase 4 (PAK4), which is involved in tumor progression and metastasis .

Environmental Science

While direct applications in environmental science are not explicitly documented, the synthesis and study of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives contribute to the broader understanding of chemical interactions in the environment. The compound’s derivatives could potentially be used to study pollutant degradation or as models for environmental remediation processes .

Analytical Chemistry

In analytical chemistry, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are valuable for method development and validation. Their well-characterized structures make them suitable as standards or reference compounds in various analytical techniques .

Mecanismo De Acción

Target of Action

The primary targets of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are Hematopoietic Progenitor Kinase 1 (HPK1) and Monopolar Spindle Kinase 1 (Mps1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . Mps1, a core component of the spindle assembly checkpoint (SAC), plays a crucial role in the transition of cells from mid- to late mitosis .

Mode of Action

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets, inhibiting their activity. For instance, it has been shown to inhibit HPK1 with an IC50 value of 3.5 nM . It also potently inhibits the phosphorylation level of SLP76, a substrate of HPK1, and enhances the IL-2 secretion in human T cell leukemia Jurkat cells . As for Mps1, it has been shown to inhibit the phosphorylation of Mps1 in vitro and in vivo .

Biochemical Pathways

The inhibition of HPK1 and Mps1 by 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For instance, the inhibition of HPK1 enhances the IL-2 secretion in human T cell leukemia Jurkat cells , which is crucial for the regulation of the immune response. On the other hand, the inhibition of Mps1 can induce cell cycle arrest and apoptosis in a variety of tumors, including breast cancer .

Result of Action

The inhibition of HPK1 and Mps1 by 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine leads to several molecular and cellular effects. For instance, it has been shown to enhance the IL-2 secretion in human T cell leukemia Jurkat cells , which can boost the immune response. Moreover, it can induce cell cycle arrest and apoptosis in a variety of tumors, including breast cancer .

Direcciones Futuras

The future research directions for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be studied for its potential as an inhibitor for certain types of cancer . Additionally, new methods of synthesis could be developed to improve its yield and purity .

Propiedades

IUPAC Name |

2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKREDGGELKXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=CNC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435565 | |

| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

148214-62-4 | |

| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

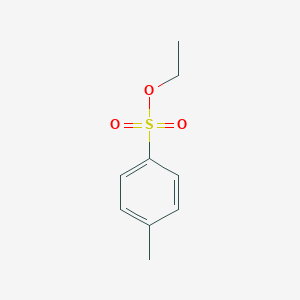

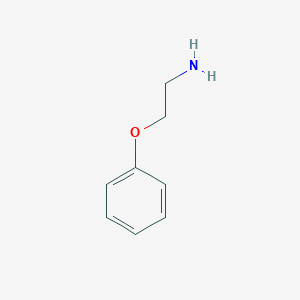

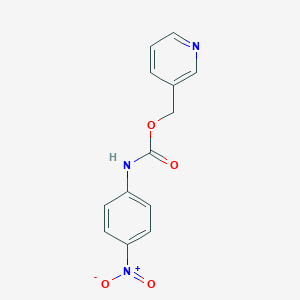

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N(9)-functionalization in purine and 7-deazapurine derivatives like the one synthesized in the study?

A1: N(9)-functionalization of purines and their analogs, such as 7-deazapurines, is a common strategy in medicinal chemistry. This modification can significantly impact the physicochemical properties and biological activities of these compounds. For instance, the introduction of various substituents at the N(9) position can influence:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.